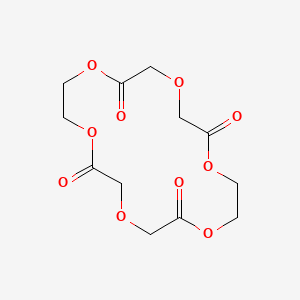
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The unique structure of 18-Crown-6 allows it to form stable complexes with various cations, particularly potassium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction proceeds as follows: [ (CH_2OCH_2CH_2Cl)_2 + (CH_2OCH_2CH_2OH)_2 + 2 KOH \rightarrow (CH_2CH_2O)_6 + 2 KCl + 2 H_2O ]
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene oxide . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone undergoes various chemical reactions, including:
Complexation: Forms stable complexes with cations such as potassium, calcium, strontium, and barium.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of ether linkages.
Common Reagents and Conditions:
Potassium Hydroxide (KOH): Used in the synthesis of 18-Crown-6.
Ethylene Oxide: Used in the industrial production of 18-Crown-6.
Major Products Formed:
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure . This complexation stabilizes the cation and can facilitate its transport across membranes or its participation in chemical reactions .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Similar structure but with benzene rings attached to the crown ether.
Triglyme: A linear polyether with similar ionophoric properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms in the ring.
Uniqueness: 1,4,7,10,13,16-Hexaoxacyclooctadecane-2,6,11,15-tetrone is unique due to its high affinity for potassium ions and its ability to form stable complexes with a variety of cations . This makes it particularly useful in applications requiring selective ion transport and stabilization.
Properties
CAS No. |
73621-69-9 |
|---|---|
Molecular Formula |
C12H16O10 |
Molecular Weight |
320.25 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane-2,6,11,15-tetrone |
InChI |
InChI=1S/C12H16O10/c13-9-5-17-7-11(15)21-3-4-22-12(16)8-18-6-10(14)20-2-1-19-9/h1-8H2 |
InChI Key |
XCJXZWGXDOQYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)COCC(=O)OCCOC(=O)COCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















